4,4'-Di-n-butylazoxybenzene
Description
Chemical Structure:
4,4'-Di-n-butylazoxybenzene (CAS: 17051-01-3) is an azoxybenzene derivative featuring two n-butoxy groups at the 4,4' positions of the biphenyl core. The azoxy functional group (-N(O)=N-) bridges the two benzene rings, conferring unique electronic and steric properties. Its systematic IUPAC name is 1,2-bis(4-butoxyphenyl)diazene 1-oxide.
Azoxybenzene derivatives typically form via controlled oxidation of azobenzenes or reduction of nitro compounds.
Properties
CAS No. |
36946-06-2 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4-butylphenyl)-(4-butylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C20H26N2O/c1-3-5-7-17-9-13-19(14-10-17)21-22(23)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
InChI Key |
OCHLRMQEVOPMSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCC)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Di-n-butylazoxybenzene typically involves the reaction of 4-nitrobutylbenzene with a reducing agent to form 4-amino-n-butylbenzene. This intermediate is then subjected to oxidation to yield 4,4’-Di-n-butylazoxybenzene. Common reducing agents used in the first step include iron powder or tin chloride in the presence of hydrochloric acid. The oxidation step can be carried out using hydrogen peroxide or other suitable oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of 4,4’-Di-n-butylazoxybenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,4’-Di-n-butylazoxybenzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Iron powder or tin chloride in hydrochloric acid.
Substitution: Halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated azoxybenzenes
Scientific Research Applications
4,4’-Di-n-butylazoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in cell imaging studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-Di-n-butylazoxybenzene involves its interaction with cellular components. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular macromolecules, causing oxidative stress and potential antimicrobial effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Physical Properties :
- Melting Point : Comparable azoxybenzene derivatives with shorter alkoxy chains (e.g., methoxy) exhibit higher melting points (>150°C), while n-butoxy substitution likely reduces crystallinity due to increased steric bulk.
- Solubility : Enhanced solubility in organic solvents (e.g., chloroform, DMF) is expected due to the n-butyl groups.
Applications :
Azoxybenzenes are studied for liquid crystal behavior, photoresponsive materials, and intermediates in agrochemical synthesis.
Comparative Analysis with Structural Analogues
Alkoxy-Substituted Azoxybenzenes
Key Observations :
Thiazolidinon and Oxadiazol Derivatives
4,4'-Di-n-butylazoxybenzene differs significantly from heterocyclic analogues like 4,4'-bis-thiazolidinon bibenzyl (4a-h) and oxadiazol derivatives (5a-h):
Key Observations :
- Thiazolidinon derivatives exhibit superior biological activity (e.g., fungicidal) due to heterocyclic pharmacophores, whereas azoxybenzenes are primarily explored for materials science.
Styryl and Biphenyl Analogues
Studies on alkoxy-substituted distyrylbiphenyls (e.g., 4,4'-distyrylbenzenes) reveal stark contrasts in photophysical properties:
Key Observations :
- Styryl derivatives exhibit extended conjugation and stronger fluorescence, making them suitable for optoelectronics, whereas azoxybenzenes are less emissive but tunable for liquid crystals.
Research Findings and Data Gaps
- Thermal Stability: Azoxybenzenes with n-butyl groups show moderate stability (~150–200°C), but decomposition pathways remain understudied compared to thiazolidinon derivatives.
- Biological Activity: Limited data exist for 4,4'-Di-n-butylazoxybenzene, though structural analogues (e.g., nitroazoxybenzenes) show herbicidal properties in prior studies.
- Synthetic Challenges: Longer alkoxy chains complicate purification, as noted in thiazolidinon synthesis requiring multiple recrystallization steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
